molecular formula C11H12N2S B13304304 N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

Cat. No.: B13304304
M. Wt: 204.29 g/mol
InChI Key: GXQMYKZZRQQVPF-UHFFFAOYSA-N
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Description

N-[(5-Methylthiophen-2-yl)methyl]pyridin-3-amine is a pyridine derivative featuring a pyridin-3-amine core substituted with a 5-methylthiophen-2-ylmethyl group. This compound combines the aromaticity and hydrogen-bonding capability of pyridine with the sulfur-containing thiophene moiety, which may influence its electronic properties, solubility, and biological interactions.

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine

InChI

InChI=1S/C11H12N2S/c1-9-4-5-11(14-9)8-13-10-3-2-6-12-7-10/h2-7,13H,8H2,1H3

InChI Key

GXQMYKZZRQQVPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with 3-aminopyridine. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, while nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions on the thiophene ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine involves its interaction with biological targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The presence of both thiophene and pyridine rings allows for versatile interactions with various molecular targets.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Functional Comparison

Compound Core Structure Key Substituents Notable Properties
Target Compound Pyridin-3-amine 5-Methylthiophen-2-ylmethyl Moderate lipophilicity, sulfur interaction
4-Phenoxy-N-(propargyloxy-benzyl)pyridin-3-amine () Pyridin-3-amine Phenoxy, propargyloxy-benzyl Click chemistry utility, steric bulk
UDD () Pyridin-3-amine Trifluoromethyl, piperidyl High metabolic stability, CYP51 inhibition
5-(4-Bromophenyl)-N-(4-Cl-phenyl)-3-nitro-pyridin-2-amine () Pyridin-2-amine Nitro, bromophenyl, chlorophenyl AChE/BChE inhibition, electron-withdrawing

Biological Activity

N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine, a compound belonging to the aralkylamine class, exhibits significant biological activity through its interactions with various biological targets, primarily enzymes and receptors. This article provides a comprehensive overview of the compound's biological activity, mechanism of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring substituted with a 5-methylthiophen group. The presence of these aromatic rings facilitates π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.

PropertyValue
Molecular FormulaC12H12N2S
Molecular Weight220.30 g/mol
SolubilitySoluble in organic solvents
StabilityStable at room temperature

The precise mechanism of action for this compound is not fully elucidated, but it is believed to involve:

  • Target Interaction : The compound likely interacts with various enzymes and proteins through non-covalent interactions such as hydrogen bonding and van der Waals forces.
  • Modulation of Enzyme Activity : It has been shown to influence cytochrome P450 enzymes, which are pivotal in drug metabolism.
  • Cell Signaling Pathways : The compound may affect cell signaling pathways, notably the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation.

In Vitro Studies

In laboratory settings, this compound has demonstrated varying effects on different cell types:

  • Cell Proliferation : At specific concentrations, the compound can either promote or inhibit cell proliferation depending on the cellular context.
  • Cytotoxicity : Studies indicate that higher doses can lead to significant cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.

In Vivo Studies

Animal model studies have provided insights into the dosage-dependent effects of this compound:

  • Low Doses : Minimal impact on cellular functions was observed.
  • High Doses : Significant alterations in enzyme activity and gene expression were noted, indicating a potential therapeutic window for further exploration.

Case Studies

  • Neurodegenerative Diseases : Research indicates that compounds similar to this compound may have applications in treating neurodegenerative conditions such as Alzheimer's disease by modulating tau phosphorylation through inhibition of microtubule affinity regulating kinase (MARK) .
  • Antinociceptive Activity : In studies involving pain models, derivatives of thiophene-containing compounds have shown moderate antinociceptive effects, suggesting that similar structures may influence pain pathways .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with other related compounds is useful:

CompoundBiological ActivityMechanism of Action
2-(5-Methylthiophen-3-yl)pyridinModulates enzyme activityNon-covalent interactions
2-(4-Methylthiophen-3-yl)pyridinPotential anti-cancer propertiesMAPK pathway modulation

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